molecular formula C27H35N3O4S B14973593 4-{[1-(3-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-(3-methylbutyl)cyclohexanecarboxamide

4-{[1-(3-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-(3-methylbutyl)cyclohexanecarboxamide

Cat. No.: B14973593
M. Wt: 497.7 g/mol
InChI Key: GWMVIOXDSWOXGW-UHFFFAOYSA-N
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Description

4-({1-[(3-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(3-methylbutyl)cyclohexane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thienopyrimidine core with a cyclohexane carboxamide moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(3-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(3-methylbutyl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the methoxyphenyl and cyclohexane carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(3-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(3-methylbutyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

4-({1-[(3-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(3-methylbutyl)cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing novel materials and studying reaction mechanisms.

    Biology: Its potential biological activity can be explored for developing new drugs or understanding biochemical pathways.

    Medicine: The compound may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.

    Industry: Its chemical stability and reactivity can be harnessed for creating advanced materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-({1-[(3-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(3-methylbutyl)cyclohexane-1-carboxamide involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-({1-[(3-hydroxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(3-methylbutyl)cyclohexane-1-carboxamide
  • **4-({1-[(3-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(3-ethylbutyl)cyclohexane-1-carboxamide

Uniqueness

The uniqueness of 4-({1-[(3-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(3-methylbutyl)cyclohexane-1-carboxamide lies in its specific combination of functional groups and structural features. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H35N3O4S

Molecular Weight

497.7 g/mol

IUPAC Name

4-[[1-[(3-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-(3-methylbutyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C27H35N3O4S/c1-18(2)11-13-28-25(31)21-9-7-19(8-10-21)16-30-26(32)24-23(12-14-35-24)29(27(30)33)17-20-5-4-6-22(15-20)34-3/h4-6,12,14-15,18-19,21H,7-11,13,16-17H2,1-3H3,(H,28,31)

InChI Key

GWMVIOXDSWOXGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)OC

Origin of Product

United States

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